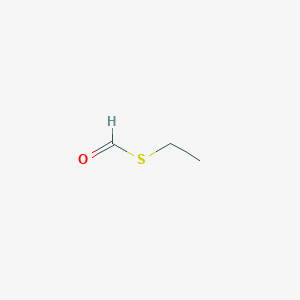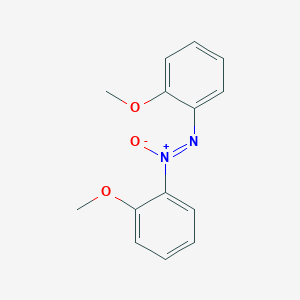
Diazene, bis(2-methoxyphenyl)-, 1-oxide
Übersicht
Beschreibung
Diazene, bis(2-methoxyphenyl)-, 1-oxide, commonly known as DOPO, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various industries. DOPO is a heterocyclic compound that contains two methoxyphenyl groups and a diazene group. It is a white crystalline solid that is soluble in most organic solvents.
Wirkmechanismus
The mechanism of action of DOPO as a flame retardant is based on its ability to form a protective char layer on the surface of materials. When exposed to heat or flame, DOPO decomposes and releases free radicals, which react with the material to form a char layer. This char layer acts as a barrier, preventing further combustion and protecting the underlying material.
Biochemical and Physiological Effects
DOPO has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DOPO may have antioxidant properties and may be able to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
DOPO has several advantages as a flame retardant, including its high thermal stability, low toxicity, and ease of synthesis. However, its effectiveness as a flame retardant may be limited by its low solubility in water and some organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on DOPO. One area of interest is the development of new synthesis methods for DOPO and its derivatives. Another area of interest is the application of DOPO in new fields, such as biomedical engineering and energy storage. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DOPO and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
DOPO has been extensively studied for its potential applications in various fields, including flame retardancy, polymer chemistry, and organic synthesis. In the field of flame retardancy, DOPO has been shown to be an effective flame retardant due to its ability to form a protective char layer on the surface of materials. In polymer chemistry, DOPO has been used as a monomer in the synthesis of flame-retardant polymers. In organic synthesis, DOPO has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(2-methoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-9-5-3-7-11(13)15-16(17)12-8-4-6-10-14(12)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJYJSHGAOIUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=[N+](C2=CC=CC=C2OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326584 | |
| Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(2-methoxyphenyl)-, 1-oxide | |
CAS RN |
13620-57-0 | |
| Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-AZOXYANISOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



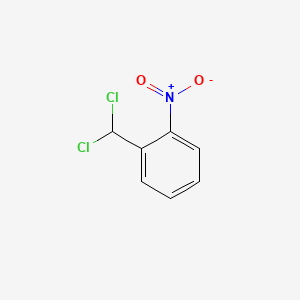

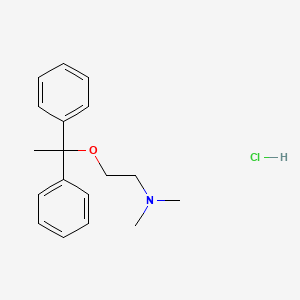
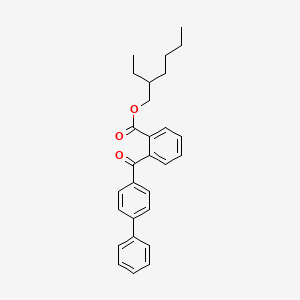

![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)


